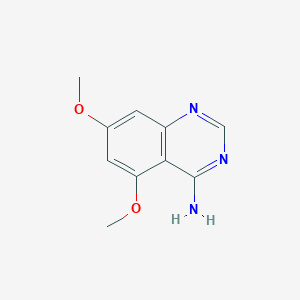
5,7-Dimethoxyquinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dimethoxyquinazolin-4-amine is a heterocyclic aromatic compound belonging to the quinazoline family It is characterized by the presence of two methoxy groups at the 5th and 7th positions and an amine group at the 4th position on the quinazoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxyquinazolin-4-amine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-amino-4,5-dimethoxybenzoic acid with formamide, leading to the formation of the quinazoline ring. This intermediate is then subjected to chlorination using phosphoryl chloride to yield 4-chloro-5,7-dimethoxyquinazoline. Finally, the chlorine atom is displaced by an amine group through a nucleophilic substitution reaction, resulting in this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow reactions and the use of automated systems to ensure consistent quality and yield. The key steps include the cyclization of precursors, chlorination, and nucleophilic substitution, with careful control of reaction conditions to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dimethoxyquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinones, secondary amines, and various substituted quinazolines, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 5,7-Dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can disrupt critical signaling pathways in cancer cells, leading to cell cycle arrest and apoptosis. The methoxy groups play a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Erlotinib: A quinazoline derivative used as an anticancer agent.
Gefitinib: Another quinazoline-based drug targeting epidermal growth factor receptor (EGFR).
Tandutinib: A quinazoline compound with activity against tyrosine kinases.
Uniqueness
5,7-Dimethoxyquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at the 5th and 7th positions enhances its solubility and bioavailability, making it a valuable scaffold for drug development .
Propriétés
Formule moléculaire |
C10H11N3O2 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
5,7-dimethoxyquinazolin-4-amine |
InChI |
InChI=1S/C10H11N3O2/c1-14-6-3-7-9(8(4-6)15-2)10(11)13-5-12-7/h3-5H,1-2H3,(H2,11,12,13) |
Clé InChI |
XLVZHFMVYBCGAU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C(=C1)OC)C(=NC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(6-methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide](/img/structure/B13667733.png)
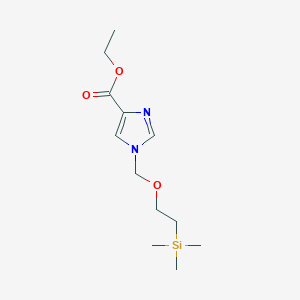
![Methyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13667740.png)
![6-Bromo-8-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667751.png)

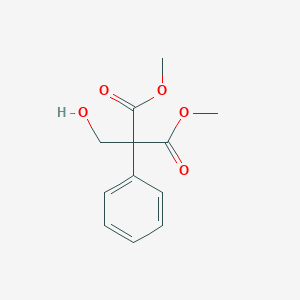
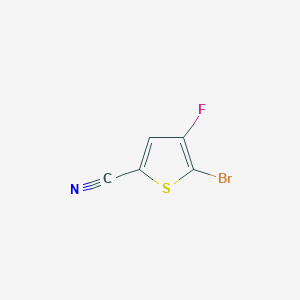
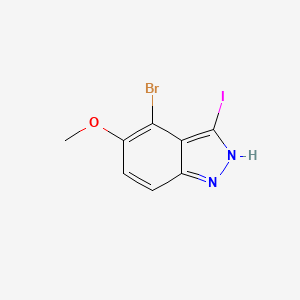
![5-Iodobenzo[c][1,2,5]thiadiazole](/img/structure/B13667781.png)
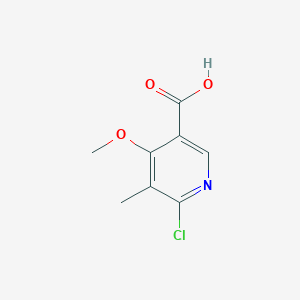
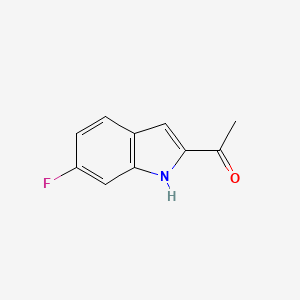

![Benzo[d]isothiazol-4-ylmethanol](/img/structure/B13667801.png)

